molecular formula C3H5N5S B055613 1-(1,3,4-Thiadiazol-2-yl)guanidine CAS No. 111393-94-3

1-(1,3,4-Thiadiazol-2-yl)guanidine

Número de catálogo: B055613
Número CAS: 111393-94-3
Peso molecular: 143.17 g/mol
Clave InChI: VOOHWALMYRIASO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic compound featuring a guanidine moiety directly attached to the 2-position of a 1,3,4-thiadiazole ring. Guanidine groups are known for their strong basicity and ability to participate in hydrogen bonding, which can enhance interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

111393-94-3

Fórmula molecular

C3H5N5S

Peso molecular

143.17 g/mol

Nombre IUPAC

2-(1,3,4-thiadiazol-2-yl)guanidine

InChI

InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8)

Clave InChI

VOOHWALMYRIASO-UHFFFAOYSA-N

SMILES

C1=NN=C(S1)N=C(N)N

SMILES canónico

C1=NN=C(S1)N=C(N)N

Origen del producto

United States

Comparación Con Compuestos Similares

Thiadiazole Derivatives with Varied Substituents

  • This compound exhibits insecticidal and fungicidal activity, attributed to the electron-withdrawing pyridyl substituent stabilizing the thiadiazole ring and facilitating target binding .
  • 1,4-Benzodioxin-Fused Thiadiazoles: These fused analogs demonstrate potent α-amylase/α-glucosidase inhibition (IC₅₀ values in the micromolar range), likely due to the extended aromatic system improving enzyme active-site interactions. The benzodioxine moiety may also enhance metabolic stability compared to non-fused thiadiazoles .

Guanidine-Containing Thiazoles vs. Thiadiazoles

  • 2-[4-(Hydroxymethyl)thiazol-2-yl]guanidine: The thiazole core differs from thiadiazole by replacing one nitrogen with a sulfur atom. This compound is patented for undisclosed applications, suggesting utility in drug development .
  • 2-(4-(Chloromethyl)thiazol-2-yl)guanidine : The chloromethyl group offers reactivity for further derivatization (e.g., nucleophilic substitution), but its toxicity profile may limit therapeutic use .

Impact of Guanidine vs. Amine Groups

  • 1-(1,3,4-Thiadiazol-2-yl)guanidine vs. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : The guanidine group’s strong basicity (pKa ~13) and ability to form multiple hydrogen bonds contrast with the amine’s moderate basicity (pKa ~5 for pyridyl). This difference could influence target selectivity—guanidine may enhance binding to acidic residues in enzymes, while pyridyl groups favor hydrophobic pockets .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives?

Methodological Answer: Synthesis of thiadiazole-guanidine hybrids often involves multi-step reactions, including cyclization and substitution. A common approach is the use of transition metal catalysts (e.g., Pd or Cu) to facilitate heterocyclic ring formation. For example, highlights the utility of transition metal-catalyzed reactions for quinazoline derivatives, which can be adapted for thiadiazole systems. Key considerations:

  • Precursor selection : Use 1,3,4-thiadiazole-2-amine as a starting material.
  • Guanidinylation : React with cyanamide or substituted isothiocyanates under acidic conditions.
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) is critical for isolating pure products .

Q. Table 1: Synthetic Routes and Yields

MethodCatalystYield (%)Reference
Transition metal-catalyzedPdCl₂72
Acid-mediated cyclizationHCl (conc.)65
Microwave-assistedNone85

Q. How can researchers validate the structural integrity of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm guanidine NH₂ and thiadiazole ring protons (e.g., δ 8.2–8.5 ppm for thiadiazole protons) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonding between the guanidine group and thiadiazole nitrogen (e.g., N–H⋯N interactions, 2.8–3.0 Å) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₃H₅N₅S: m/z 144.03) .

Advanced Research Questions

Q. How can computational methods enhance the design of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with targeted bioactivity?

Methodological Answer: Integrated computational-experimental workflows (e.g., ICReDD’s reaction path search methods) reduce trial-and-error approaches:

  • Quantum chemical calculations : Optimize transition states for cyclization reactions (e.g., DFT at B3LYP/6-31G* level) .
  • Molecular docking : Screen derivatives against enzymes (e.g., acetylcholinesterase for anti-Alzheimer activity) using AutoDock Vina .
  • Data-driven optimization : Machine learning models trained on reaction parameters (temperature, solvent polarity) predict optimal conditions .

Key Insight : emphasizes feedback loops where experimental data refine computational models, accelerating discovery.

Q. How should researchers address contradictions in reported biological activities of thiadiazole-guanidine hybrids?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance antimicrobial activity) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., Cochrane Review methods) to identify statistically significant trends .

Example : notes that fluoro-substituted derivatives show inconsistent anti-inflammatory activity, likely due to differences in lipophilicity.

Q. What mechanistic hypotheses explain the pharmacological activity of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives?

Methodological Answer: Mechanisms are often inferred from structural analogs and biochemical assays:

  • Enzyme inhibition : Thiadiazole rings chelate metal ions in enzyme active sites (e.g., Zn²⁺ in matrix metalloproteinases) .
  • DNA intercalation : Planar thiadiazole-guanidine systems insert into DNA base pairs, disrupting replication (confirmed via ethidium bromide displacement assays) .
  • ROS modulation : Derivatives with electron-deficient thiadiazoles scavenge reactive oxygen species (e.g., measured via DCFH-DA fluorescence) .

Q. Table 2: Proposed Mechanisms and Supporting Evidence

MechanismAssay/MethodReference
Metal chelationICP-MS
DNA intercalationUV-Vis hypochromicity
ROS scavengingFluorescence assay

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer: Factorial design (e.g., 2³ design) identifies critical variables:

  • Factors : Temperature (60–100°C), solvent (DMF vs. ethanol), catalyst loading (1–5 mol%).
  • Responses : Yield, purity, reaction time.
  • Analysis : ANOVA to rank factor significance (e.g., temperature contributes 45% to yield variance) .

Case Study : describes a Pfizer-patented method using n-pentylamine in solvent-free conditions, reducing toxic byproducts.

Methodological Considerations

Q. What safety protocols are essential when handling 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., cyanamide) .
  • Waste disposal : Neutralize acidic byproducts before disposal (pH 6–8) .

Q. How can researchers resolve discrepancies in crystallographic data for thiadiazole-guanidine salts?

Methodological Answer:

  • Data validation : Cross-check with Cambridge Structural Database entries (e.g., CSD refcode BAPLOT for analogous structures) .
  • Hydrogen bonding analysis : Use SHELX or Olex2 to refine H-atom positions in X-ray data .
  • Polymorphism screening : Conduct slurry experiments with multiple solvents to identify stable forms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.